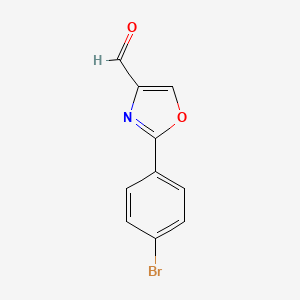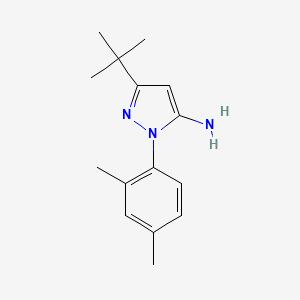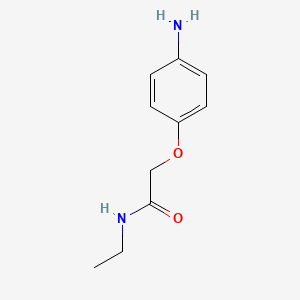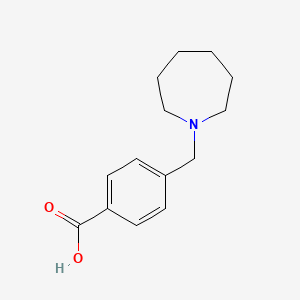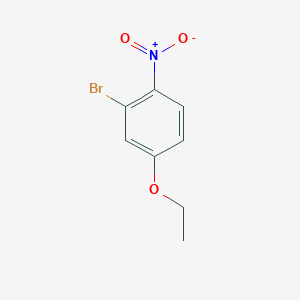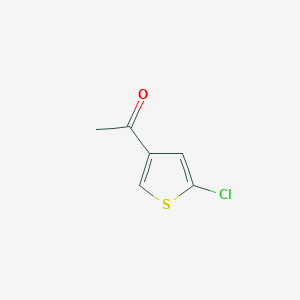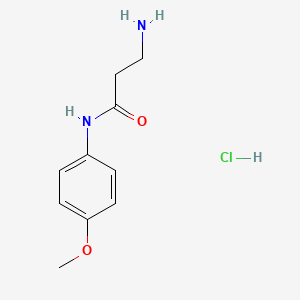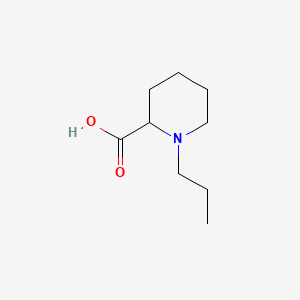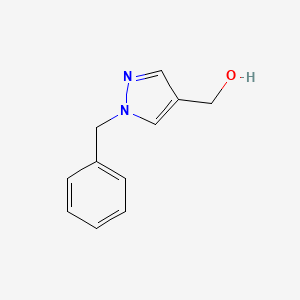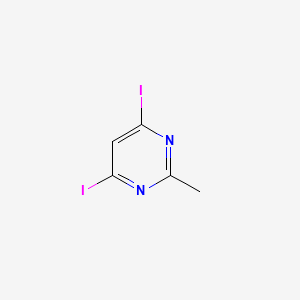
4,6-Diiodo-2-methylpyrimidine
概要
説明
4,6-Diiodo-2-methylpyrimidine is a heterocyclic organic compound that contains both nitrogen and iodine within its molecular structure. It is an important building block in the synthesis of pharmaceutical and agrochemical compounds. The compound has a molecular formula of C5H4I2N2 and a molecular weight of 345.91 g/mol .
作用機序
Target of Action
It is known that pyrimidine derivatives have a wide range of biological activities and can interact with various biological targets .
Mode of Action
It’s known that pyrimidine derivatives can act as nucleophiles, attacking electrophilic carbon atoms . This suggests that 4,6-Diiodo-2-methylpyrimidine may interact with its targets through similar mechanisms.
Biochemical Pathways
Pyrimidine derivatives are known to be involved in various biological processes, suggesting that this compound may also influence multiple biochemical pathways .
Pharmacokinetics
The compound’s molecular weight (34591 g/mol) and physical form (solid) suggest that it may have certain bioavailability characteristics .
Result of Action
It’s known that pyrimidine derivatives can have various biological effects, suggesting that this compound may also exert diverse molecular and cellular effects .
Action Environment
Factors such as temperature, ph, and solvent can potentially affect the behavior of chemical compounds .
準備方法
Synthetic Routes and Reaction Conditions
4,6-Diiodo-2-methylpyrimidine can be synthesized through a substitution reaction involving 4,6-dichloro-2-methylpyrimidine. The reaction typically involves the use of hydrogen iodide and sodium iodide in acetone at room temperature for 18 hours . The reaction mixture is then poured onto ice water, and the resulting solids are collected by suction filtration and air-dried to obtain the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.
化学反応の分析
Types of Reactions
4,6-Diiodo-2-methylpyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using appropriate reagents.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Hydrogen Iodide and Sodium Iodide: Used in the synthesis of this compound from 4,6-dichloro-2-methylpyrimidine.
Diazotised Amines: Used in the synthesis of azo derivatives of 4,6-dihydroxy-2-methylpyrimidine.
Major Products Formed
Azo Derivatives: Formed through diazo coupling reactions with diazotised amines.
科学的研究の応用
4,6-Diiodo-2-methylpyrimidine has several scientific research applications, including:
Pharmaceuticals: It serves as a building block in the synthesis of various pharmaceutical compounds.
Agrochemicals: Used in the development of agrochemical products.
Dyes and Pigments: It is used in the synthesis of azo dyes, which have applications in the textile industry.
類似化合物との比較
Similar Compounds
4,6-Dichloro-2-methylpyrimidine: A precursor in the synthesis of 4,6-diiodo-2-methylpyrimidine.
4,6-Dihydroxy-2-methylpyrimidine: Another pyrimidine derivative with different functional groups.
特性
IUPAC Name |
4,6-diiodo-2-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4I2N2/c1-3-8-4(6)2-5(7)9-3/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLRCTNAFIAHOAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)I)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4I2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90574200 | |
| Record name | 4,6-Diiodo-2-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90574200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66298-49-5 | |
| Record name | 4,6-Diiodo-2-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90574200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(4-Bromophenyl)(phenyl)methyl]acetamide](/img/structure/B1283773.png)
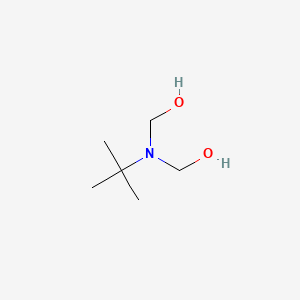
![[2,2'-Bipyridine]-5,5'-dicarbaldehyde](/img/structure/B1283768.png)
